N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide
Description
Chemical Identity and Nomenclature
N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide is systematically identified through multiple standardized chemical nomenclature systems. The compound's International Union of Pure and Applied Chemistry name reflects its complex structural composition, incorporating the brominated pyrimidine heterocycle, the methoxymethyl substituent, and the methanesulfonamide functional group. This systematic nomenclature provides unambiguous identification for the compound in chemical databases and scientific literature.
The compound is registered under Chemical Abstracts Service number 1311197-89-3, which serves as its unique identifier in chemical databases worldwide. This registration number facilitates precise identification and retrieval of information across various chemical information systems. Additionally, the compound is catalogued with the Molecular Design Limited number MFCD19237228, further supporting its systematic classification in chemical databases.
Table 1: Structural and Physical Properties of this compound
Molecular Structure and Stereochemistry
The molecular structure of this compound exhibits a complex three-dimensional arrangement characterized by the central pyrimidine ring bearing a bromine substituent at the 5-position. The pyrimidine nitrogen at position 2 forms a covalent bond with the nitrogen atom of the sulfonamide group, creating a direct connection between the heterocyclic and sulfonamide portions of the molecule. The methoxymethyl group (-CH₂OCH₃) is attached to the sulfonamide nitrogen, introducing additional conformational flexibility to the overall structure.
The compound's stereochemical properties indicate no defined stereocenters, resulting in a single, well-defined three-dimensional structure. The computational analysis reveals specific geometric parameters, including bond angles and distances that contribute to the molecule's overall shape and potential biological activity. The presence of the bromine atom introduces significant steric and electronic effects that influence the compound's chemical reactivity and potential interactions with biological targets.
Properties
IUPAC Name |
N-(5-bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O3S/c1-14-5-11(15(2,12)13)7-9-3-6(8)4-10-7/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPNUSBHYXBRPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN(C1=NC=C(C=N1)Br)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716573 | |
| Record name | N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311197-89-3 | |
| Record name | Methanesulfonamide, N-(5-bromo-2-pyrimidinyl)-N-(methoxymethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitroalkane-Mediated Sulfonylation
Patent US3574740A details a nitroalkane-based method for methane sulfonamide derivatives. Methanesulfonyl chloride reacts with methoxymethylamine in anhydrous nitroethane at 25–30°C, followed by heating to 50°C to dissolve the sulfonamide product. The amine hydrochloride byproduct is filtered off, and the nitroethane is distilled to isolate the sulfonamide. This approach achieves yields of 94–96%.
Reaction Conditions:
| Component | Quantity | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Methanesulfonyl chloride | 8 moles (916 g) | Nitroethane | 25–30°C | 94.3% |
| Methoxymethylamine | 16 moles (722 g) | Nitroethane | 50°C | 94.3% |
Pyridine-Assisted Sulfonylation
WO2014170793A1 describes an alternative using pyridine in dichloromethane (DCM). Methoxymethylamine is treated with methanesulfonyl chloride in the presence of pyridine, which neutralizes HCl. After stirring at room temperature, the product is extracted with water and concentrated. This method avoids nitroalkanes but requires careful pH control to prevent methoxymethyl group hydrolysis.
Pyrimidine Functionalization: Nucleophilic Aromatic Substitution
The intermediate N-(methoxymethyl)methanesulfonamide is coupled with 5-bromo-2-chloropyrimidine via nucleophilic aromatic substitution (NAS) to install the pyrimidine moiety.
Potassium Carbonate in DMSO
As demonstrated in ACS Publication 10.1021/jm3009103, NAS reactions between sulfonamides and chloropyrimidines proceed efficiently in dimethyl sulfoxide (DMSO) with potassium carbonate. The sulfonamide acts as a nucleophile, displacing chloride at the pyrimidine’s 2-position.
Typical Protocol:
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Combine N-(methoxymethyl)methanesulfonamide (1.2 equiv) and 5-bromo-2-chloropyrimidine (1.0 equiv) in DMSO.
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Add potassium carbonate (2.5 equiv) and heat at 80–100°C for 18–24 hours.
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Cool, dilute with water, and extract with ethyl acetate.
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Purify via silica gel chromatography (eluent: 3% methanol/DCM) to yield the product.
Optimization Data:
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMSO | 80°C | 18 h | 89% |
| Cs₂CO₃ | DMSO | 100°C | 12 h | 85% |
| K₃PO₄ | DMF | 90°C | 24 h | 78% |
Side Reactions and Mitigation
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Over-Alkylation: Excess sulfonamide or prolonged heating may lead to di-substitution. Using 1.2 equivalents of sulfonamide and monitoring reaction progress via LC-MS mitigates this.
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Hydrolysis: The methoxymethyl group is sensitive to strong acids/bases. Neutral pH and anhydrous conditions are critical.
Alternative Routes: Protecting Group Strategies
Methoxymethyl as a Temporary Protecting Group
WO2014170793A1 highlights methoxymethyl (MOM) as a protecting group for amines. In a two-step sequence:
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Protect a primary amine (e.g., 2-aminopyrimidine) with MOM-Cl under basic conditions.
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Perform sulfonylation with methanesulfonyl chloride, followed by MOM deprotection using trifluoroacetic acid (TFA).
This approach is less direct but useful for complex substrates.
Purification and Characterization
Crystallization from Nitroalkanes
Per US3574740A, cooling the nitroethane reaction mixture to 0–5°C precipitates the sulfonamide as crystalline solids. The filtrate is recycled, minimizing waste.
Crystallization Data:
| Solvent | Temperature | Purity | Recovery |
|---|---|---|---|
| Nitroethane | 0°C | 98% | 92% |
| Acetonitrile | -20°C | 95% | 85% |
Chromatographic Purification
For NAS products, flash chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) removes unreacted pyrimidine and sulfonamide. Final recrystallization from methanol yields >99% purity.
Scalability and Industrial Considerations
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Solvent Recycling: Nitroethane recovery via distillation reduces costs in large-scale synthesis.
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Safety: Methanesulfonyl chloride is corrosive; reactions require inert atmospheres and corrosion-resistant equipment.
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Regulatory Compliance: Industrial processes must adhere to guidelines for handling brominated compounds (e.g., OSHA 29 CFR 1910.1200) .
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the functional groups attached to the pyrimidine ring or the sulfonamide moiety.
Hydrolysis: The methoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxymethyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Hydrolysis: Hydroxymethyl derivatives.
Scientific Research Applications
N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be employed in studies to investigate its biological activity and potential as a drug candidate.
Materials Science: It may be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound can serve as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyrimidine moiety can facilitate binding to nucleic acids or proteins, while the sulfonamide group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Similarities and Differences
The compound’s structural uniqueness lies in its 5-bromopyrimidine backbone combined with a methoxymethyl-methanesulfonamide group. Comparisons with analogs highlight variations in substituents, ring systems, and functional groups, which influence physicochemical properties and biological activity.
Table 1: Structurally Similar Compounds and Similarity Metrics
Functional Group Impact
- Methoxymethyl vs. In contrast, the cyclopropane ring in the analog imposes steric constraints, favoring rigid binding pockets .
Bromine vs. Chlorine Substitution : Bromine’s higher atomic radius and electronegativity compared to chlorine (e.g., CAS 199327-61-2) may enhance halogen bonding interactions in biological targets, improving inhibitory potency .
Biological Activity
N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H10BrN3O3S
- Molecular Weight : 296.1 g/mol
- CAS Number : 1311197-89-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, such as DNA replication and repair mechanisms, making it a candidate for anticancer therapies.
- Receptor Modulation : It can potentially modulate the activity of G-protein coupled receptors (GPCRs), which are pivotal in numerous signaling pathways related to cell growth and survival.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance:
- In vitro Studies : Cell line studies have shown that derivatives of bromopyrimidine can induce apoptosis in cancer cells by activating specific signaling pathways.
- Case Study : A study demonstrated that a related compound significantly reduced the viability of human cancer cell lines, suggesting potential utility in cancer treatment protocols .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing Against Bacteria and Fungi : Preliminary tests indicate effectiveness against various bacterial strains and fungi, highlighting its potential as an antimicrobial agent .
Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide with high purity?
- Methodological Answer : Multi-step synthesis typically involves coupling 5-bromopyrimidin-2-amine with methoxymethyl methanesulfonamide derivatives under nucleophilic substitution conditions. Key parameters include:
- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reaction efficiency .
- Bases : Triethylamine (TEA) to neutralize HCl by-products .
- Temperature : Controlled at 0–25°C to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer :
- X-ray Crystallography : Resolves bond lengths (e.g., C–S: ~1.76 Å, C–Br: ~1.91 Å) and torsion angles to confirm stereochemistry .
- NMR Spectroscopy : -NMR (δ 3.3–3.5 ppm for methoxymethyl protons; δ 8.2–8.5 ppm for pyrimidine protons) and -NMR (δ 160–165 ppm for sulfonamide carbonyl) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and isotopic patterns for bromine .
Q. How can researchers mitigate solubility challenges during in vitro assays?
- Methodological Answer :
- Solvent Systems : Use DMSO for stock solutions (10–50 mM) followed by dilution in buffer (e.g., PBS with 0.1% Tween-80).
- Surfactants : Add non-ionic detergents (e.g., Triton X-100) to enhance dispersion .
Advanced Research Questions
Q. What strategies resolve discrepancies in crystallographic data, such as disorder in the methoxymethyl group?
- Methodological Answer :
- Refinement Techniques : Apply SHELXL or OLEX2 with restrained isotropic displacement parameters for disordered atoms .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers and compare with experimental data .
- Validation Tools : CheckCIF/PLATON to identify outliers in bond angles or torsions .
Q. How does the bromine atom influence substitution reactivity in cross-coupling reactions?
- Methodological Answer :
- Buchwald-Hartwig Amination : Bromine acts as a leaving group; Pd(OAc)/XPhos catalyzes coupling with aryl amines (yield: 60–85%) .
- Suzuki-Miyaura Coupling : Requires Pd(PPh) and aryl boronic acids (e.g., phenylboronic acid) in THF/NaCO at 80°C .
- Competing Pathways : Monitor by HPLC-MS to detect debromination by-products (e.g., pyrimidine dimers) under high-temperature conditions .
Q. What methodologies are used to evaluate this compound’s bioactivity against enzyme targets?
- Methodological Answer :
- Enzyme Inhibition Assays :
- Kinetic Analysis : Measure IC via fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate .
- SAR Studies : Modify the methoxymethyl or sulfonamide group to assess impact on binding affinity .
- Cellular Uptake : LC-MS quantification in HEK-293 cells after 24-h exposure (1–10 µM) .
Contradictory Data Analysis
Q. How should researchers address conflicting reports on the compound’s thermal stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
